molecular formula C19H26BNO7 B3324390 Unii-C5F376eks2 CAS No. 1842399-68-1

Unii-C5F376eks2

Cat. No. B3324390
CAS RN: 1842399-68-1
M. Wt: 391.2 g/mol
InChI Key: SDTLIXWDRBWASV-HNNXBMFYSA-N
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Description

Unii-C5F376eks2 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a perfluorinated compound that is used in various applications, including as a surfactant, lubricant, and as a solvent in analytical chemistry.

Mechanism of Action

The mechanism of action of Unii-C5F376eks2 is not fully understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It is also thought to have anti-inflammatory properties and may modulate immune responses.
Biochemical and Physiological Effects:
Unii-C5F376eks2 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to modulate the immune response and improve wound healing in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Unii-C5F376eks2 in lab experiments is its stability and low toxicity. It is also highly soluble in organic solvents, making it easy to work with. However, its high cost and limited availability are major limitations for its use in lab experiments.

Future Directions

For research include its potential as a therapeutic agent for various diseases, the development of new synthetic methods, and further studies on its mechanism of action.

Scientific Research Applications

Unii-C5F376eks2 has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a solvent in analytical chemistry, and as a lubricant in tribology. It has also been used as a contrast agent in magnetic resonance imaging (MRI) and as a fluorine source in fluorine-18 labeling for positron emission tomography (PET) imaging.

properties

IUPAC Name

2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTLIXWDRBWASV-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ledaborbactam etzadroxil

CAS RN

1842399-68-1
Record name VNRX-7145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ledaborbactam Etzadroxil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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